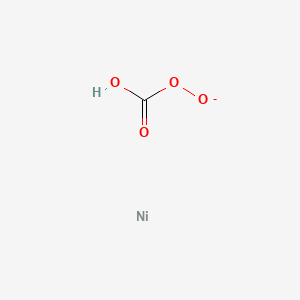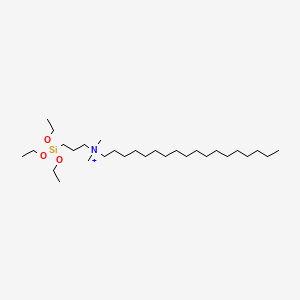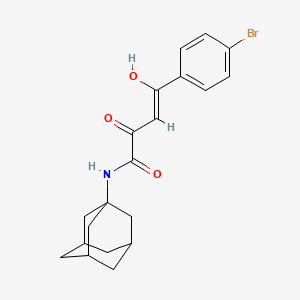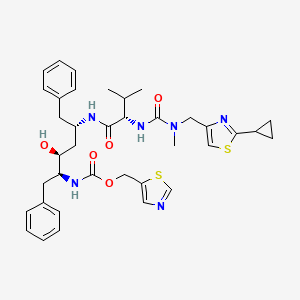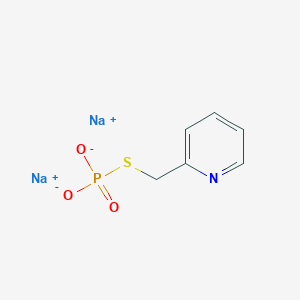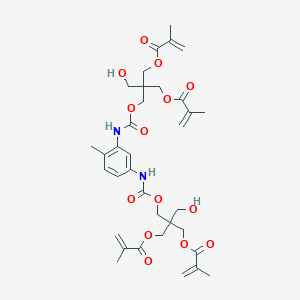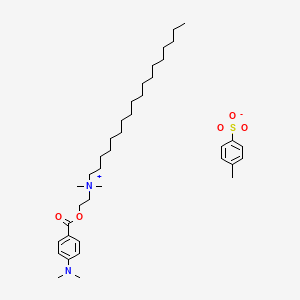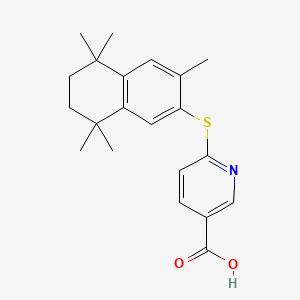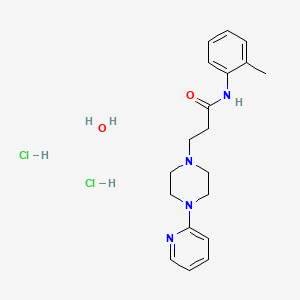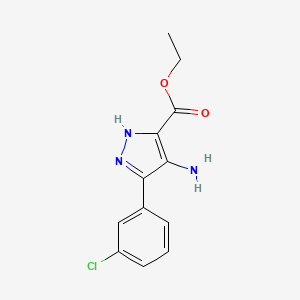
3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl hexadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diglycerol monopalmitate is an ester compound formed from diglycerol and palmitic acid. It is a type of polyglycerol ester, which are compounds known for their emulsifying properties. These compounds are widely used in the food, cosmetic, and pharmaceutical industries due to their ability to stabilize mixtures of oil and water.
准备方法
Synthetic Routes and Reaction Conditions
Diglycerol monopalmitate can be synthesized through the esterification of diglycerol with palmitic acid. This reaction typically requires a catalyst, such as an acid or base, to proceed efficiently. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester without unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of diglycerol monopalmitate often involves the use of continuous reactors where diglycerol and palmitic acid are fed into the reactor along with the catalyst. The reaction mixture is then heated to the appropriate temperature to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Diglycerol monopalmitate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of diglycerol and palmitic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Oxidation: Under certain conditions, the fatty acid moiety can undergo oxidation, leading to the formation of peroxides and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Typically carried out using water and an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.
Transesterification: Requires an alcohol (e.g., methanol) and a catalyst (e.g., sodium methoxide).
Oxidation: Can be induced using oxidizing agents such as hydrogen peroxide or atmospheric oxygen under elevated temperatures.
Major Products Formed
Hydrolysis: Diglycerol and palmitic acid.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Peroxides and other oxidation products.
科学研究应用
Diglycerol monopalmitate has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier in various chemical formulations and reactions.
Biology: Employed in the preparation of biological samples and as a stabilizer in biochemical assays.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of pharmaceutical compounds.
Industry: Commonly used in the food industry as an emulsifier to improve the texture and shelf life of products. It is also used in cosmetics to stabilize creams and lotions.
作用机制
The primary mechanism by which diglycerol monopalmitate exerts its effects is through its emulsifying properties. The compound has both hydrophilic (water-attracting) and lipophilic (oil-attracting) regions, allowing it to stabilize mixtures of oil and water. This property is particularly useful in various industrial and scientific applications where stable emulsions are required.
相似化合物的比较
Similar Compounds
Monoglycerides: Esters formed from glycerol and a single fatty acid. They have similar emulsifying properties but are less effective than diglycerol monopalmitate in stabilizing emulsions.
Triglycerides: Esters formed from glycerol and three fatty acids. They are the main constituents of fats and oils and have different physical properties compared to diglycerol monopalmitate.
Polyglycerol Esters: A broader category that includes diglycerol monopalmitate and other esters formed from polyglycerols and fatty acids. These compounds vary in their emulsifying properties depending on the degree of polymerization and the type of fatty acid used.
Uniqueness
Diglycerol monopalmitate is unique due to its specific structure, which provides an optimal balance of hydrophilic and lipophilic properties. This makes it particularly effective as an emulsifier in a wide range of applications, from food and cosmetics to pharmaceuticals and industrial formulations.
属性
CAS 编号 |
103110-27-6 |
|---|---|
分子式 |
C22H44O6 |
分子量 |
404.6 g/mol |
IUPAC 名称 |
[3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] hexadecanoate |
InChI |
InChI=1S/C22H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)28-19-21(25)18-27-17-20(24)16-23/h20-21,23-25H,2-19H2,1H3 |
InChI 键 |
WOGWRXSITPCETK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COCC(CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


